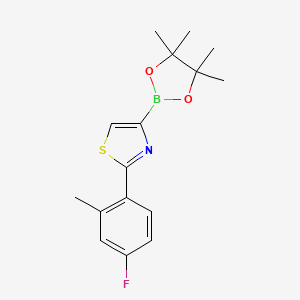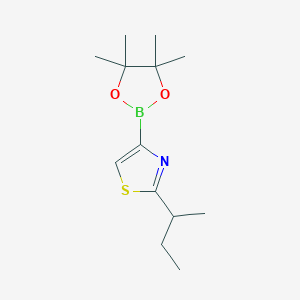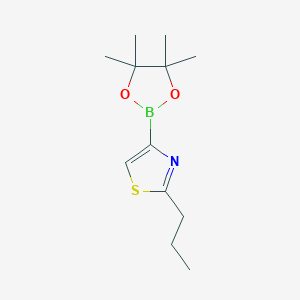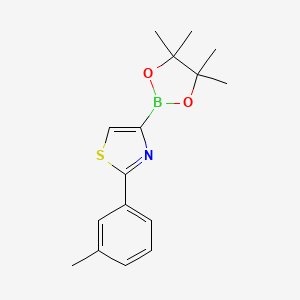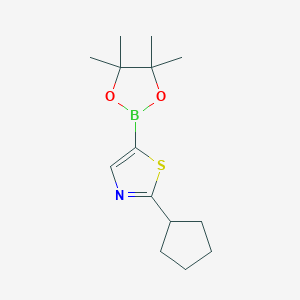
2-(Isopropyl)thiazole-4-boronic acid pinacol ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Isopropyl)thiazole-4-boronic acid pinacol ester (hereafter referred to as IPTBAPE) is a novel boronic acid ester that has been found to have a variety of potential applications in scientific research. IPTBAPE is a synthetic compound that is formed by the reaction of 2-(isopropyl)thiazole and boronic acid pinacol ester. It is a white to off-white crystalline solid that is soluble in organic solvents such as ethanol and methanol.
Aplicaciones Científicas De Investigación
IPTBAPE has been found to have a variety of potential applications in scientific research. It has been used as a catalyst for the synthesis of a variety of compounds, including benzimidazoles, thiazoles, and amides. It has also been used as a ligand for the synthesis of coordination complexes. Furthermore, it has been used as a substrate for the synthesis of peptides and proteins.
Mecanismo De Acción
The mechanism of action of IPTBAPE is not yet fully understood. However, it is believed that the boronic acid ester groups of IPTBAPE form a complex with the target molecule, allowing it to bind to the target molecule and catalyze the desired reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of IPTBAPE are not yet fully understood. However, it is believed that IPTBAPE has the potential to act as an inhibitor of certain enzymes, and as an activator of certain receptors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using IPTBAPE in laboratory experiments include its low cost, ease of synthesis, and its ability to form complexes with a variety of compounds. The main limitation of using IPTBAPE in laboratory experiments is that it is not yet fully understood, and its effects on biochemical and physiological processes are not yet fully known.
Direcciones Futuras
1. Further research is needed to better understand the mechanism of action of IPTBAPE.
2. Studies should be conducted to investigate the potential biochemical and physiological effects of IPTBAPE.
3. Research should be conducted to determine the optimal conditions for the synthesis of IPTBAPE.
4. Research should be conducted to identify new applications for IPTBAPE.
5. Studies should be conducted to investigate the potential of IPTBAPE as an inhibitor or activator of certain enzymes and receptors.
6. Research should be conducted to investigate the potential of IPTBAPE as an inhibitor or activator of certain diseases.
7. Studies should be conducted to investigate the potential of IPTBAPE as a therapeutic agent.
8. Research should be conducted to investigate the potential of IPTBAPE as an imaging agent.
9. Studies should be conducted to investigate the potential of IPTBAPE as a diagnostic agent.
10. Research should be conducted to investigate the potential of IPTBAPE as a drug delivery agent.
Métodos De Síntesis
The synthesis of IPTBAPE involves the reaction of 2-(isopropyl)thiazole and boronic acid pinacol ester. The reaction is carried out in a solvent such as methanol at a temperature of 80°C. The reaction is catalyzed by an acid such as p-toluenesulfonic acid. The reaction is complete after 2-3 hours, and the product is isolated by filtration and recrystallization.
Propiedades
IUPAC Name |
2-propan-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20BNO2S/c1-8(2)10-14-9(7-17-10)13-15-11(3,4)12(5,6)16-13/h7-8H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APMIKKRUGPNYON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20BNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


